Mapenterol-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mapenterol-d6 Hydrochloride: is a deuterium-labeled version of Mapenterol Hydrochloride, which is a β2-adrenoceptor agonist. This compound is primarily used in scientific research, particularly in the study of adrenergic receptors and their role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mapenterol-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Mapenterol Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Mapenterol-d6 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Chemistry: Mapenterol-d6 Hydrochloride is used as a reference standard in analytical chemistry for the quantitation of Mapenterol Hydrochloride in various samples. It is also used in the study of reaction mechanisms and the development of new synthetic methods .
Biology: In biological research, this compound is used to study the interactions between adrenergic receptors and their ligands. It is also used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Mapenterol Hydrochloride .
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of new β2-adrenoceptor agonists. It is also used in the development of new therapeutic agents for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease .
Industry: In the pharmaceutical industry, this compound is used in the quality control of Mapenterol Hydrochloride products. It is also used in the development of new formulations and drug delivery systems .
Mechanism of Action
Mapenterol-d6 Hydrochloride exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors found in various tissues, including the lungs, heart, and skeletal muscles. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, bronchodilation, and increased heart rate .
Comparison with Similar Compounds
Mapenterol Hydrochloride: The non-deuterated version of Mapenterol-d6 Hydrochloride.
Salbutamol: Another β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Terbutaline: A β2-adrenoceptor agonist used as a bronchodilator
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug behavior .
Properties
Molecular Formula |
C14H21Cl2F3N2O |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H/i2D3,3D3; |
InChI Key |
LWJSGOMCMMDPEN-HVTBMTIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.